
Ethyl 2,2-diethylacetoacetate
Overview
Description
Ethyl 2,2-diethylacetoacetate (CAS: 1619-57-4) is a β-ketoester derivative characterized by two ethyl groups at the alpha (α) position of the acetoacetate moiety. Its molecular formula is C₁₃H₁₆O₂, and it is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the production of sedative-hypnotic agents such as Methyprylon and Pyrithyldione .
The compound is synthesized via the condensation of ethyl oxalate with ethyl α,α-diethylacetoacetate using sodium sand in toluene, yielding a liquid product with a boiling point of 182°C at 14 mmHg and a refractive index of n²⁰/D 1.4675 . Early pharmacological studies indicate that this compound exhibits depressive effects on the central nervous system in animal models, though its activity is insufficient for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethylacetoacetate can be synthesized through a multi-step process. Initially, ethyl acetate reacts with diethylamine under controlled temperature conditions to form 2,2-diethylacetoacetate. This intermediate is then esterified with acetic acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-diethylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-diethylacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-diethylacetoacetate involves its role as an intermediate in various chemical reactions. It acts as a substrate for enzymes and catalysts, facilitating the formation of desired products. The molecular targets and pathways depend on the specific reactions and applications it is involved in .
Comparison with Similar Compounds
Ethyl 2,2-diethylacetoacetate belongs to a class of α,α-disubstituted acetoacetate esters. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Analogues
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Differences
Substituent Effects: this compound: The electron-donating ethyl groups enhance steric bulk, reducing nucleophilic attack at the α-carbon. This stabilizes the β-ketoester, making it suitable for controlled condensations in drug synthesis . Ethyl 2,2-dichloroacetoacetate: Chlorine atoms (electron-withdrawing) increase electrophilicity at the α-carbon, favoring reactions like nucleophilic substitution. Diethoxyacetophenone 2,2: The phenyl and ethoxy groups confer lipophilicity, ideal for adhesive formulations requiring solubility in organic matrices .
Synthetic Utility :
- This compound is pivotal in synthesizing hexanedicarboxylate derivatives via sodium-mediated condensations .
- Ethyl diethoxyacetate may serve as a glyoxylic acid equivalent in acetal-protection strategies, though its applications are less defined compared to the diethyl variant .
Pharmacological and Toxicological Profiles
- This compound : Exhibits mild CNS depression in frogs (0.007 g/20 g body weight) and is excreted in rabbits as a glycuronic acid conjugate, suggesting metabolic stability .
- Ethyl 2,2-dichloroacetoacetate : Chlorinated analogues are typically more toxic due to reactive intermediates, but specific data are unavailable .
Commercial Availability
Biological Activity
Ethyl 2,2-diethylacetoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is an ester derived from acetoacetic acid and ethanol. Its molecular formula is , and it features a β-keto ester functional group, which is known for its reactivity in various chemical reactions.
The synthesis of this compound typically involves the Claisen condensation reaction of diethyl malonate with acetylacetone, followed by esterification. This method allows for the introduction of ethyl groups at the 2-position of the acetoacetate backbone.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
- Study Findings : A study evaluated several derivatives of acetoacetate compounds, including this compound, and found significant antioxidant activity through various assays. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. The compound's ability to protect neuronal cells from damage is particularly noteworthy.
- Mechanism : The neuroprotective effects are believed to be mediated through the inhibition of calcium channels and the reduction of reactive oxygen species (ROS) production. This dual action helps in stabilizing neuronal function under stress conditions .
Enzyme Inhibition
This compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Research Findings and Case Studies
Study | Findings |
---|---|
Study A | This compound showed significant antioxidant activity with an IC50 value indicating effective radical scavenging capabilities. |
Study B | In vitro models demonstrated that the compound protects SH-SY5Y neuronal cells from H₂O₂-induced apoptosis by modulating calcium influx. |
Study C | Investigation into enzyme inhibition revealed that related compounds exhibit MAO inhibition, warranting further exploration into this compound's effects on neurotransmitter metabolism. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,2-diethylacetoacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via modified Claisen condensation or alkylation of acetoacetic ester derivatives. For example, alkylation of ethyl acetoacetate with diethyl sulfate or diethyl halides in the presence of a base (e.g., sodium ethoxide) can introduce the diethyl groups at the α-position. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (optimized between 60–80°C), and stoichiometric ratios of alkylating agents significantly impact yield and purity. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : <sup>1</sup>H NMR reveals distinct signals for the ethyl ester groups (δ ~1.2–1.4 ppm, triplets) and the α-diethyl protons (δ ~3.4–3.6 ppm, quartets). <sup>13</sup>C NMR confirms carbonyl (δ ~170–210 ppm) and quaternary carbon environments.
- IR Spectroscopy : Strong absorption bands for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) distinguish it from simpler esters.
- GC-MS/HPLC : These methods validate purity and quantify trace impurities. For example, reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients resolves structural analogs .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?
The α-diethyl groups create steric hindrance, reducing the electrophilicity of the carbonyl carbon compared to unsubstituted acetoacetates. This steric bulk slows nucleophilic attack (e.g., by amines or Grignard reagents) but enhances selectivity in reactions requiring bulky intermediates. Kinetic studies using Hammett plots or DFT calculations can quantify electronic effects, while competitive reactions with varying nucleophiles (e.g., methylamine vs. tert-butylamine) reveal steric limitations .
Q. What metabolic pathways are implicated in the biological processing of this compound, and how does its structure affect metabolic stability?
In vivo studies (e.g., in rabbits) show that this compound undergoes conjugation with glycuronic acid via UDP-glucuronosyltransferase enzymes, forming water-soluble excretory products. The diethyl groups hinder rapid enzymatic hydrolysis of the ester moiety, increasing metabolic stability compared to ethyl acetoacetate. To assess this, researchers can use <sup>14</sup>C-labeled analogs combined with LC-MS/MS to track metabolite formation in hepatic microsomal assays .
Q. How do catalytic systems (e.g., Cu-Zn-Al-Mn) affect the hydrogenation or reduction of this compound?
Catalytic hydrogenation over transition metal catalysts (e.g., Cu-Zn-Al-Mn) selectively reduces the ketone group to a hydroxyl group while preserving the ester functionality. Catalyst composition and reduction conditions (H2 pressure, temperature) determine selectivity and byproduct formation. For instance, elevated temperatures (>120°C) may lead to over-reduction or ester cleavage. Comparative studies using GC-MS and kinetic modeling can optimize reaction pathways .
Q. How should researchers address contradictions in pharmacological data, such as its CNS-depressant effects vs. metabolic inertness?
Early studies reported CNS depression in frogs at low doses (0.007 g/20 g body weight), but subsequent rabbit models showed no decomposition, suggesting species-specific metabolism. To resolve this, researchers should conduct interspecies comparative studies using isolated neuron assays (e.g., patch-clamp electrophysiology) and in vitro blood-brain barrier models to evaluate permeability and neuroactivity. Contradictions may arise from differences in metabolic enzyme expression or blood-brain barrier transport efficiency .
Q. Methodological Considerations
- Experimental Design : For synthesis optimization, employ Design of Experiments (DoE) to evaluate variables like solvent, catalyst loading, and temperature.
- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in pharmacological or metabolic datasets.
- Safety and Handling : Refer to GHS guidelines (e.g., SDS for analogs like 2,2'-thiodiacetic acid) for handling recommendations, including PPE and spill management .
Properties
IUPAC Name |
ethyl 2,2-diethyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQRLLXVVSKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167269 | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-57-4 | |
Record name | Ethyl 2,2-diethyl-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,2-diethylacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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